Direct Pma1p Inhibition Comparison
In the primary publication describing this compound series, ATPase-IN-5 (designated as compound 11) demonstrated an IC50 of 12.7 μM for Pma1p inhibition, while the most potent compound in the series, compound 38, exhibited an IC50 of 8 μM under identical assay conditions [1]. This 1.6-fold difference in potency provides a clear, quantifiable benchmark for researchers selecting a tool compound with a defined activity level within this chemical series.
| Evidence Dimension | Pma1p H⁺-ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 12.7 μM |
| Comparator Or Baseline | Compound 38 (IC50 = 8 μM) |
| Quantified Difference | ATPase-IN-5 is 1.6-fold less potent than compound 38 |
| Conditions | In vitro plasma membrane H⁺-ATPase assay using purified Pma1p |
Why This Matters
This direct comparison enables users to select ATPase-IN-5 as a moderately potent reference compound for SAR studies or to choose compound 38 when maximum in vitro potency is required.
- [1] Truong-Thanh Tung, Trong T. Dao, Marta G. Junyent, Michael Palmgren, Thomas Günther-Pomorski, Anja T. Fuglsang, Søren B. Christensen, John Nielsen. LEGO-Inspired Drug Design: Unveiling a Class of Benzo[d]thiazoles Containing a 3,4-Dihydroxyphenyl Moiety as Plasma Membrane H⁺-ATPase Inhibitors. ChemMedChem, 2018, 13(1), 37-47. View Source
